molecular formula C21H19N5O3 B6128908 2-{2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B6128908
M. Wt: 389.4 g/mol
InChI Key: YSQDPYHDUJKKFC-UHFFFAOYSA-N
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Description

2-{2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo-pyridine moiety fused to a piperidine ring, which is further connected to an isoindole-dione structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolo-Pyridine Moiety: This step involves the cyclization of appropriate precursors to form the triazolo-pyridine ring.

    Attachment to Piperidine: The triazolo-pyridine moiety is then attached to a piperidine ring through a nucleophilic substitution reaction.

    Formation of Isoindole-Dione: The final step involves the formation of the isoindole-dione structure through a condensation reaction with suitable reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-{2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The triazolo-pyridine moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{2-oxo-2-[4-(pyridin-3-yl)piperidin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione: Lacks the triazolo group, which may affect its biological activity.

    2-{2-oxo-2-[4-([1,2,3]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione: Contains a different triazolo ring, which may result in different chemical and biological properties.

Uniqueness

The presence of the [1,2,4]triazolo[4,3-a]pyridine moiety in 2-{2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl}-1H-isoindole-1,3(2H)-dione imparts unique properties to the compound, such as enhanced stability and specific biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c27-18(13-26-20(28)15-5-1-2-6-16(15)21(26)29)24-11-8-14(9-12-24)19-23-22-17-7-3-4-10-25(17)19/h1-7,10,14H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQDPYHDUJKKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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